molecular formula C18H14BrNO3 B11094077 5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11094077
M. Wt: 372.2 g/mol
InChI Key: RPVUKXAWFARBOC-UHFFFAOYSA-N
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Description

5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a naphthalene moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The starting materials often include brominated indoles and naphthalene derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-hydroxy-1H-indole-2-one: A simpler compound with similar structural features.

    3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-indole-2-one: Lacks the bromine atom but has a similar core structure.

    5-bromo-1H-indole-2-one: Contains the bromine atom but lacks the naphthalene moiety.

Uniqueness

The uniqueness of 5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one lies in its combination of structural features, which may confer unique chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C18H14BrNO3

Molecular Weight

372.2 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1H-indol-2-one

InChI

InChI=1S/C18H14BrNO3/c19-11-6-8-15-14(9-11)18(23,17(22)20-15)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-4,6,8-9,13,23H,5,7H2,(H,20,22)

InChI Key

RPVUKXAWFARBOC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C3(C4=C(C=CC(=C4)Br)NC3=O)O

Origin of Product

United States

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